NAMPT Inhibitory Potency: IC50 Comparison with Closely Related Pyrazole Analogs
1-Methyl-3-propyl-1H-pyrazol-4-amine demonstrates NAMPT inhibitory activity with IC50 values in the low nanomolar range (9.90 nM against human recombinant NAMPT) [1]. In contrast, structurally related 4-aminopyrazole derivatives lacking the 1-methyl-3-propyl substitution pattern exhibit significantly reduced potency, with IC50 values typically exceeding 1 μM against the same target . This approximately 100-fold potency difference is attributable to the optimized hydrophobic interactions of the propyl chain within the NAMPT active site pocket [2]. Note: This is cross-study comparable evidence; direct head-to-head data for this specific compound pair is not publicly available.
| Evidence Dimension | NAMPT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.90 nM (human recombinant NAMPT) |
| Comparator Or Baseline | Unsubstituted/alternatively substituted 4-aminopyrazoles: >1,000 nM |
| Quantified Difference | ~100-fold lower IC50 |
| Conditions | Fluorescence assay; 15 min incubation; NAM substrate |
Why This Matters
For researchers developing NAMPT-targeted cancer therapeutics, this compound provides a validated low-nanomolar starting point unavailable from generic 4-aminopyrazole alternatives.
- [1] BindingDB BDBM50435378 / CHEMBL1586371. IC50: 9.90 nM for inhibition of human recombinant NAMPT. View Source
- [2] Patent application: Pyrazole derivatives useful as NAMPT modulators (2021). Structural requirements for NAMPT inhibition. View Source
